N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)10-8-22-16(25)15-7-4-9-24(17(15)26)12-13-5-3-6-14(11-13)18(19,20)21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMIPWSATUTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (commonly referred to as TFB-PYDH) is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
TFB-PYDH is characterized by the following structural features:
- Molecular Formula : C24H19F6N3O
- Functional Groups : It includes a pyridine ring, a carbonyl group, and a trifluoromethyl-substituted benzyl moiety. The trifluoromethyl group enhances lipophilicity, which can influence pharmacokinetics and interactions with biological targets .
The precise mechanism of action for TFB-PYDH remains largely unexplored. However, related compounds in the dihydropyridine class are known to interact with calcium channels, which play critical roles in various cellular processes such as muscle contraction and neurotransmission. Depending on their structure, these compounds can function as either calcium channel blockers or activators.
Biological Activities
TFB-PYDH exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that TFB-PYDH may inhibit phytoene desaturase, an enzyme crucial for carotenoid biosynthesis. This inhibition could have implications for agricultural applications and metabolic regulation.
- Anti-inflammatory Properties : There is emerging evidence indicating potential anti-inflammatory or analgesic effects, although comprehensive studies are required to confirm these properties.
- Toxicity Profile : While specific safety data on TFB-PYDH is limited, dihydropyridines can exhibit varied toxicity profiles, with some compounds causing mild side effects like headaches and dizziness, while others may have more severe effects.
Synthesis Methods
The synthesis of TFB-PYDH can be achieved through various methodologies. Typically, it involves the coupling of appropriate amines with carbonyl compounds to form the desired pyridinecarboxamide structure. The following table summarizes some synthetic routes:
| Step | Description |
|---|---|
| 1 | Start from a substituted pyridine derivative. |
| 2 | Perform an aldol reaction with an appropriate carbonyl compound. |
| 3 | Purify the product through recrystallization or chromatography. |
Case Studies and Research Findings
Research on TFB-PYDH is still in its infancy; however, several studies provide insights into its potential applications:
- Inhibition Studies : A study examining the inhibition of phytoene desaturase found that compounds similar to TFB-PYDH could effectively disrupt carotenoid biosynthesis pathways in plants.
- Analgesic Activity : A preliminary investigation into the analgesic properties of related compounds indicated that modifications in the molecular structure could enhance efficacy against pain pathways.
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) studies have been employed to predict how structural modifications might improve biological activity or reduce side effects. These studies emphasize the importance of electronic properties imparted by the trifluoromethyl group.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the benzyl group, carboxamide side chain, or pyridine core. Below is a detailed comparison with five closely related compounds:
Substituent Variations in the Benzyl Group
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide Key Difference: The carboxamide side chain is substituted with a 2,4-dimethoxyphenyl group instead of a dimethylaminoethyl group. Impact: The methoxy groups may enhance π-π stacking interactions with aromatic residues in target proteins but reduce solubility compared to the dimethylaminoethyl group . Molecular Formula: C₂₃H₂₀F₃N₂O₄; Molar Mass: 445.41 g/mol .
N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide Key Difference: The benzyl group is substituted at the para position (4-CF₃) instead of the meta position (3-CF₃), and the side chain is a methyl group. Impact: Para-substitution may alter steric hindrance and binding affinity in enzyme active sites. Molecular Formula: C₁₆H₁₄F₃N₂O₂; Molar Mass: 337.29 g/mol .
Modifications in the Carboxamide Side Chain
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Key Difference: The benzyl group is replaced with a difluorobenzodioxolylmethyl group, and the carboxamide side chain is a 3-isopropoxyphenyl group. The isopropoxy group increases lipophilicity, which may affect bioavailability . Molecular Formula: C₂₃H₂₀F₂N₂O₅; Molar Mass: 442.41 g/mol .
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)
- Key Difference : A pyrrole-carboxamide core replaces the pyridinecarboxamide scaffold, with dichlorobenzyl and dimethylpyridylmethyl substituents.
- Impact : The dichlorobenzyl group may enhance halogen bonding, while the pyrrole core could alter pharmacokinetic properties due to reduced planarity .
Core Scaffold Alterations
1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide Key Difference: A fused dipyridopyrimidine core replaces the dihydropyridine scaffold, with a furylmethyl side chain. Molecular Formula: C₂₇H₂₅N₅O₅; Molar Mass: 499.5 g/mol .
Comparative Data Table
Research Implications and Structural Trends
- Trifluoromethyl Positioning : Meta-substitution (3-CF₃) in the target compound may optimize steric and electronic effects for kinase binding compared to para-substituted analogs .
- Side Chain Optimization: The dimethylaminoethyl group balances solubility and CNS activity, whereas bulkier substituents (e.g., isopropoxyphenyl) prioritize lipophilicity for peripheral targets .
- Core Modifications : Pyridinecarboxamide derivatives generally exhibit better solubility than fused-ring systems (e.g., dipyridopyrimidine), but the latter may offer enhanced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
